1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride
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Overview
Description
1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which consists of a pyrrolo[3,2-b]pyridine core with an amine group at the 3-position and two hydrochloride groups.
Mechanism of Action
Target of Action
The primary targets of 1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that have four distinct isoforms (FGFR1–4) found across various tissue types . They play an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . It interacts with these targets, leading to a decrease in the activation of the FGFR signaling pathway .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of FGFRs results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
Similar compounds have shown high total clearance in intravenous dosing, comparable to hepatic blood flow in rats . In oral dosing, these compounds resulted in low exposure of plasma concentration and low oral bioavailability .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the intensification of hydrophobic properties by increasing the substituent to two carbon atoms weakened the analgesic properties, although their potential still remained noteworthy .
Biochemical Analysis
Cellular Effects
In vitro studies have shown that pyrrolopyridine derivatives can inhibit cell proliferation and induce apoptosis . For instance, a compound similar to 1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride significantly inhibited the migration and invasion of 4T1 cells . Therefore, it’s plausible that this compound could have similar effects on various types of cells and cellular processes.
Molecular Mechanism
Given its potential interaction with FGFR1, 2, and 3 , it may exert its effects at the molecular level through binding interactions with these biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
The synthesis of 1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride typically involves several steps. One common method includes the following steps:
Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and a suitable reagent.
Introduction of the Amine Group: The amine group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.
Formation of the Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has been studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential, particularly as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Comparison with Similar Compounds
1H-Pyrrolo[3,2-b]pyridin-3-amine dihydrochloride can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds have a similar core structure but differ in the position of the nitrogen atom and the functional groups attached.
Pyrrolo[3,4-b]quinolin-1-one Derivatives: These compounds have a quinoline core and are known for their biological activities.
Pyridine Derivatives: These compounds have a simpler structure but can exhibit similar chemical reactivity and biological activities.
The uniqueness of this compound lies in its specific structure and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity.
Properties
CAS No. |
1257535-39-9 |
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Molecular Formula |
C7H8ClN3 |
Molecular Weight |
169.61 g/mol |
IUPAC Name |
1H-pyrrolo[3,2-b]pyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C7H7N3.ClH/c8-5-4-10-6-2-1-3-9-7(5)6;/h1-4,10H,8H2;1H |
InChI Key |
PAAWLVLYSKAQBC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=CN2)N)N=C1.Cl.Cl |
Canonical SMILES |
C1=CC2=C(C(=CN2)N)N=C1.Cl |
Origin of Product |
United States |
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